

In Vivo Validation of Elacridar-Induced Chemosensitization: A Comparative Guide

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Compound of Interest

Compound Name: *Elacridar Hydrochloride*

Cat. No.: *B7934595*

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This guide provides an objective comparison of Elacridar's performance in sensitizing multidrug-resistant (MDR) tumors to chemotherapy in vivo. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

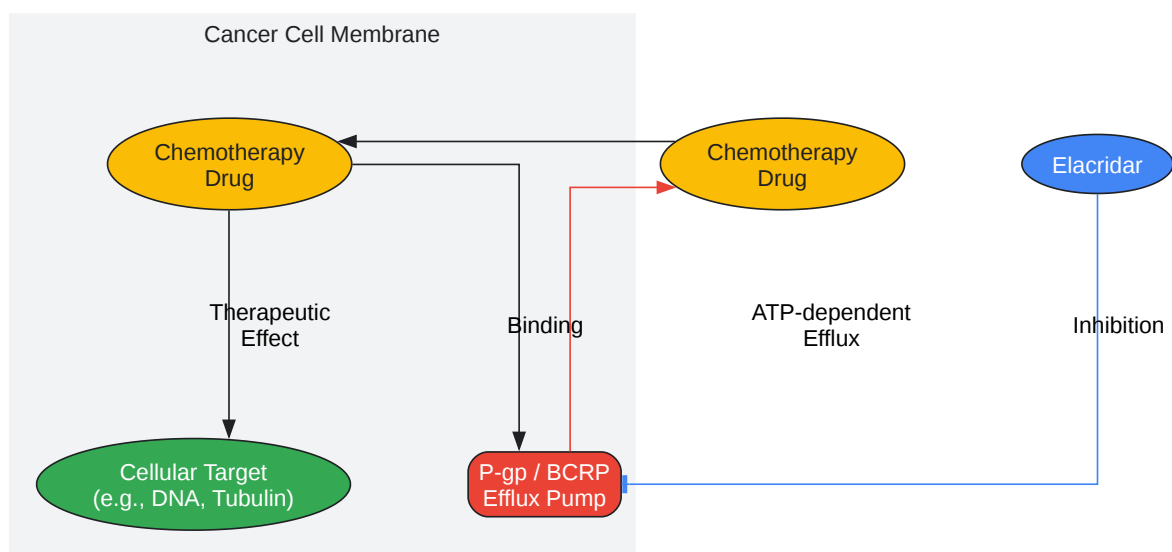
Introduction to Elacridar and Multidrug Resistance

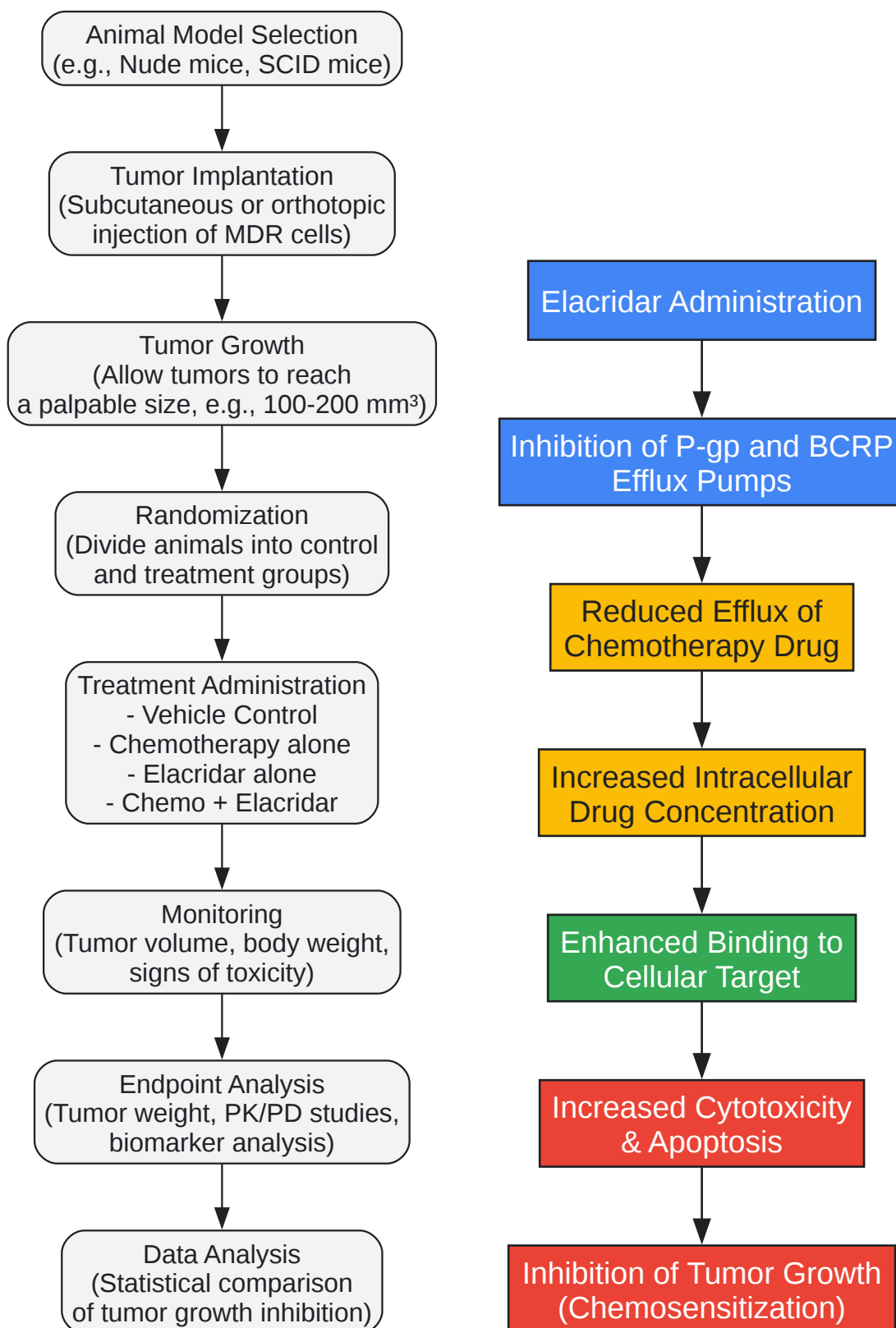
Multidrug resistance is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2] These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and reducing their intracellular concentration and efficacy.[2]

Elacridar (GF120918) is a potent, third-generation, dual inhibitor of both P-gp and BCRP.[3][4] By blocking these efflux pumps, Elacridar aims to restore and enhance the sensitivity of resistant tumors to various anticancer drugs.[5][6] Its ability to increase the bioavailability and tissue penetration of co-administered drugs has been extensively evaluated in numerous preclinical in vivo studies.[3][7]

Mechanism of Elacridar-Induced Chemosensitization

Elacridar functions by non-competitively inhibiting the ATPase activity of P-gp and BCRP, which is essential for the energy-dependent efflux of substrates.[5][8] This inhibition leads to the intracellular accumulation of chemotherapeutic drugs that are substrates of these transporters, thereby restoring their cytotoxic effects on resistant cancer cells.





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